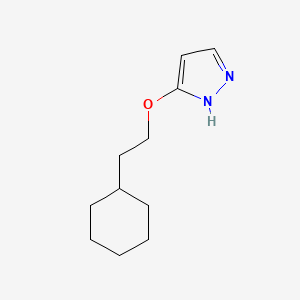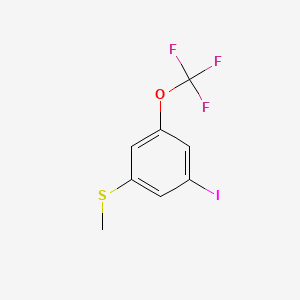
Bdtbo26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bdtbo26 involves several steps. One common synthetic route includes the reaction of specific precursors under controlled conditions. For instance, the preparation might involve the use of 2-chloroacetohydrazide and 4-amino-tetrahydropyrane in absolute ethanol with drops of triethylamine . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
Bdtbo26 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include and .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Applications De Recherche Scientifique
Bdtbo26 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Bdtbo26 involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of enzymes involved in oxidative stress pathways. The compound’s structure allows it to interact with proteins and other biomolecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Bdtbo26 can be compared with other similar compounds, such as:
Thiols: Compounds containing a sulfur-hydrogen bond.
Sulfides: Compounds containing a sulfur-sulfur bond.
Sulfoxides: Compounds containing a sulfur-oxygen bond.
What sets this compound apart is its unique structure, which allows for specific interactions and applications that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C38H46S2 |
|---|---|
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
4,8-bis[4-(2-ethylhexyl)phenyl]thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C38H46S2/c1-5-9-11-27(7-3)25-29-13-17-31(18-14-29)35-33-21-23-40-38(33)36(34-22-24-39-37(34)35)32-19-15-30(16-20-32)26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3 |
Clé InChI |
AHJZMPLBNJPRNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=CC=C(C=C1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(C=C5)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



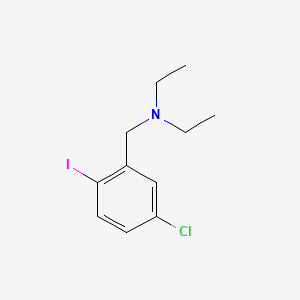
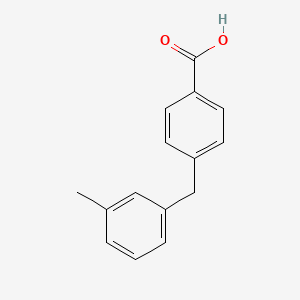
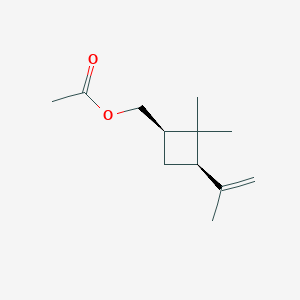
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B14767344.png)


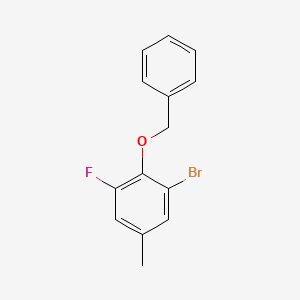
![4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate](/img/structure/B14767358.png)



